What are the physicochemical properties of Isobornyl butyrate?
What are the physicochemical properties of Isobornyl butyrate?
Technical Whitepaper: Isobornyl Butyrate – Physicochemical Profiling and Application Dynamics
Executive Summary
Isobornyl butyrate (CAS 58479-55-3) is a bicyclic monoterpene ester characterized by a distinctive woody, camphoraceous, and balsamic odor profile. While less ubiquitous than its acetate analog, isobornyl butyrate occupies a critical niche in fragrance chemistry as a fixative and in organic synthesis as a precursor for the kinetic resolution of chiral camphor derivatives. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and analytical characterization, designed for researchers in drug development and industrial chemistry.
Molecular Identity & Structural Analysis
Isobornyl butyrate represents the esterification product of isoborneol and butyric acid. Structurally, it consists of a rigid bicyclic [2.2.1] heptane skeleton.[1] A critical stereochemical feature is the exo configuration of the ester group, which distinguishes it from its endo isomer (bornyl butyrate). This steric arrangement significantly influences its hydrolytic stability and olfactory threshold.
| Parameter | Technical Detail |
| IUPAC Name | [(1R,4R,6R)-1,7,7-trimethyl-6-bicyclo[2.2.1]heptanyl] butanoate |
| Common Name | Isobornyl butyrate; Exo-bornyl butyrate |
| CAS Registry Number | 58479-55-3 |
| Molecular Formula | C₁₄H₂₄O₂ |
| Molecular Weight | 224.34 g/mol |
| SMILES | CC(C)C(=O)O[C@H]1C[C@H]2CC[C@]1(C2(C)C)C (Isomer specific) |
| Stereochemistry | Exo-isomer (Thermodynamically favored product from Camphene rearrangement) |
Physicochemical Parameters
The following data aggregates experimental and calculated values essential for formulation and handling.
Table 1: Physicochemical Properties of Isobornyl Butyrate
| Property | Value / Range | Condition / Method |
| Physical State | Clear liquid | @ 20°C |
| Color | Colorless to Pale Yellow | Visual |
| Odor Profile | Woody, Pine-needle, Balsamic, Camphoraceous | Organoleptic evaluation |
| Boiling Point | 252.00 – 254.00 °C | @ 760.00 mm Hg |
| Flash Point | 110.56 °C (231 °F) | Closed Cup (TCC) |
| Density (Specific Gravity) | ~0.955 – 0.968 g/cm³ | @ 25°C (Estimated based on isobutyrate analog) |
| Refractive Index | 1.456 – 1.466 | @ 20°C |
| Vapor Pressure | ~0.015 mm Hg | @ 25°C (Calculated) |
| LogP (Octanol/Water) | 4.67 | Calculated (High Lipophilicity) |
| Solubility (Water) | Insoluble (2.405 mg/L est.) | @ 25°C |
| Solubility (Solvents) | Soluble in Ethanol, Diethyl Ether, Fixed Oils | Standard organic solvents |
Note: Due to the close structural similarity, density and refractive index values are often cross-referenced with Isobornyl Isobutyrate (CAS 85586-67-0) in industrial literature when specific batch data is unavailable.
Synthesis & Manufacturing Dynamics
The industrial synthesis of isobornyl butyrate typically follows the acid-catalyzed rearrangement of camphene, a mechanism known as the Wagner-Meerwein rearrangement. This pathway is preferred over direct esterification of isoborneol due to the lower cost of camphene and the thermodynamic favorability of the exo isomer.
Mechanism: Wagner-Meerwein Rearrangement
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Protonation: Camphene is protonated at the exocyclic double bond.
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Rearrangement: The resulting carbocation undergoes a 1,2-alkyl shift (Wagner-Meerwein) to form the isobornyl cation.
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Nucleophilic Attack: Butyric acid attacks the cation from the exo face (least hindered), yielding isobornyl butyrate.
Figure 1: Acid-catalyzed synthesis of Isobornyl Butyrate from Camphene via Wagner-Meerwein rearrangement.
Alternative: Kinetic Resolution
In drug development, isobornyl butyrate is often used as a substrate for enzymatic kinetic resolution.[2] Specific lipases (e.g., Candida antarctica Lipase B) can selectively hydrolyze one enantiomer, yielding optically pure isoborneol and the remaining enantiomerically enriched ester. This is crucial for synthesizing chiral auxiliaries.
Analytical Characterization
For quality control and identification, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.
Standard GC-MS Protocol
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Column: Non-polar capillary column (e.g., DB-5 or HP-5, 30m x 0.25mm).
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Carrier Gas: Helium @ 1 mL/min.
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Temperature Program: 60°C (hold 3 min) → 3°C/min to 120°C → 20°C/min to 240°C.
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Detection: Electron Impact (EI) @ 70 eV.
Diagnostic Ions (m/z):
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Base Peak: 95 (Characteristic of the bicyclic bornane skeleton).
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Molecular Ion: 224 (Often weak or absent).
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Fragment Ions: 110 (Retro-Diels-Alder fragment), 121, 136.
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Retention Index (Kovats): ~1509 (on non-polar phases).
Stability, Reactivity & Safety
Stability Profile
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Hydrolysis: Stable in neutral media. Susceptible to hydrolysis in strong alkaline or acidic environments, reverting to isoborneol and butyric acid.
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Oxidation: The bicyclic ring is relatively stable, but the ester linkage can be cleaved under oxidative stress.
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Thermal: High thermal stability (BP > 250°C), making it suitable for high-temperature processing.
Safety & Handling (SDS Summary)
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GHS Classification: Not widely classified as hazardous, but treated as a potential skin irritant (Category 2) and combustible liquid (Category 4) based on analog data.
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Handling: Use in well-ventilated areas. Avoid contact with strong oxidizing agents.
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Storage: Store in cool, dry conditions in tightly sealed containers, away from light to prevent slow oxidation.
Application Context
Fragrance & Flavor Industry
Isobornyl butyrate is valued for its fixative properties .[3] Its high molecular weight and lipophilicity (LogP 4.67) allow it to anchor more volatile top notes in perfume formulations.
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Olfactory Note: It provides a "pine forest" background with herbal and balsamic nuances, often used in fougère and woody accords.
Pharmaceutical & Synthetic Research
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Chiral Pool Synthesis: It serves as a precursor to chiral camphor derivatives.
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Bioactivity: While not a drug itself, its hydrolysis product (isoborneol) has documented antiviral (HSV-1) and antispasmodic properties. The butyrate ester acts as a prodrug-like delivery system, enhancing lipophilicity and skin permeation before metabolizing into the active alcohol.
References
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The Good Scents Company. (2023). Isobornyl butyrate (CAS 58479-55-3) Physicochemical Data.[4][5][6][7] Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (2023). Bornyl butyrate (Isobornyl butyrate) Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]
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PubChem. (2023).[6] Compound Summary: Isobornyl butyrate.[4][3][6][8] National Center for Biotechnology Information. Retrieved from [Link]
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Calderini, E., et al. (2021).[2][8][9] Simple Plug‐In Synthetic Step for the Synthesis of (−)‐Camphor from Renewable Starting Materials.[2][10] (Discusses kinetic resolution of isobornyl butyrate). Retrieved from [Link]
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